molecular formula C8H17NO B7684089 N-(1,1,2,2-Tetramethylpropyl)formamide CAS No. 29772-47-2

N-(1,1,2,2-Tetramethylpropyl)formamide

Cat. No.: B7684089
CAS No.: 29772-47-2
M. Wt: 143.23 g/mol
InChI Key: FGEKUIJCVVCFCU-UHFFFAOYSA-N
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Description

N-(1,1,2,2-Tetramethylpropyl)formamide is a specialty formamide derivative offered for research and development purposes. Formamides are a class of compounds known for their role as versatile solvents and intermediates in organic synthesis . The structure of this compound, featuring a bulky, sterically hindered 1,1,2,2-tetramethylpropyl (or neopentyl) group, may influence its physicochemical properties and reactivity compared to simpler formamides like N-methylformamide or dimethylformamide . In research, formamide-based compounds are valuable building blocks. For instance, N-formyl groups are key in developing prodrug systems that can be activated by specific enzymes . Furthermore, formamides can serve as precursors in synthetic pathways and are involved in studies related to prebiotic chemistry . Researchers may investigate this particular formamide for its potential utility in these or other specialized chemical applications. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2,3,3-trimethylbutan-2-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2,3)8(4,5)9-6-10/h6H,1-5H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEKUIJCVVCFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The neopentyl group in the target compound reduces reactivity compared to DMF, which has smaller methyl groups. This hindrance may limit its utility as a solvent but enhance stability in pharmaceutical intermediates.
  • Pharmaceutical Relevance : Formoterol-related compounds highlight the role of formamide groups in drug impurities, suggesting the target compound could serve as a scaffold for specialized syntheses .

Comparison with Common Formamide Derivatives

Physical and Chemical Properties

Property This compound DMF (1,1,2,2-Tetramethylpropyl)benzene
Molecular Weight (g/mol) 157.26 73.09 176.30
Boiling Point ~200–220°C (estimated) 153°C 221°C (494.15 K)
Solubility Low polarity solvents (e.g., toluene) Miscible in water Hydrophobic

Analysis :

  • The neopentyl group increases hydrophobicity compared to DMF, reducing water solubility.
  • The boiling point is higher than DMF due to greater molecular weight but lower than the hydrocarbon analogue (1,1,2,2-tetramethylpropyl)benzene, reflecting the balance between hydrogen bonding (formamide) and van der Waals forces (bulky substituent) .

Influence of Bulky Substituents on Reactivity

Evidence from nitration and hydrogenation reactions of 1,4-bis(1,1,2,2-tetramethylpropyl)benzene derivatives reveals:

  • Nitration : Required prolonged reaction times (4 days) and excess nitrating agents due to steric shielding of the aromatic ring .
  • Hydrogenation : Catalytic hydrogenation of nitro groups proceeded slowly (4 days) under elevated temperatures, emphasizing reduced accessibility of reactive sites .

Implications for this compound :

  • The neopentyl group likely impedes nucleophilic attacks or catalytic interactions, making the compound less reactive than DMF in synthetic applications.
  • Stability under harsh conditions (e.g., high temperatures) may be advantageous in polymer or material science contexts.

Research Findings and Data Gaps

  • Toxicity Profile : While DMF is associated with hepatotoxicity and occupational exposure biomarkers (e.g., MVH adducts detected via UPLC/MS/MS ), the target compound’s toxicity remains unstudied. Its bulkier structure may reduce metabolic activation, but this requires validation.
  • Detection Methods : Analytical techniques like UPLC/MS/MS, validated for DFM adducts , could be adapted for quantifying the target compound in biological or environmental matrices.

Preparation Methods

Aminolysis of Formic Acid Derivatives

The reaction of formic acid derivatives with 1,1,2,2-tetramethylpropylamine represents the most straightforward route. Formic acid esters (e.g., methyl formate) or anhydrides can react with the amine under mild conditions. For example, methyl formate reacts with primary amines to yield formamides via nucleophilic substitution:

R-NH2+HCOOR’R-NH-CHO+R’OH\text{R-NH}_2 + \text{HCOOR'} \rightarrow \text{R-NH-CHO} + \text{R'OH}

However, the steric bulk of 1,1,2,2-tetramethylpropylamine may necessitate elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours). Catalysts such as Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) can enhance reactivity . A hypothetical protocol involves:

  • Reagents : 1,1,2,2-Tetramethylpropylamine (1 equiv), methyl formate (1.2 equiv), triethylamine (0.1 equiv).

  • Conditions : Reflux in toluene at 110°C for 18 hours.

  • Workup : Aqueous extraction followed by vacuum distillation.

Yield expectations range from 50–70%, with purity dependent on efficient removal of unreacted amine and ester.

Leuckart Reaction: Reductive Amination

The Leuckart reaction, traditionally used for synthesizing N-alkylformamides from ketones, could be adapted for this compound. The process involves reductive amination of 2,2,3,3-tetramethylbutanone (the ketone precursor to 1,1,2,2-tetramethylpropyl) with ammonium formate or formamide under reducing conditions:

R-C(=O)-R’+HCOONH4R-NH-CHO+H2O+NH3\text{R-C(=O)-R'} + \text{HCOONH}4 \rightarrow \text{R-NH-CHO} + \text{H}2\text{O} + \text{NH}_3

Key considerations include:

  • Catalyst : Al/Hg amalgam or Raney nickel .

  • Temperature : 150–200°C under autogenous pressure.

  • Solvent : Excess formamide or dimethylformamide (DMF).

A proposed procedure:

  • Reagents : 2,2,3,3-Tetramethylbutanone (1 equiv), ammonium formate (3 equiv), Al/Hg catalyst.

  • Conditions : Reflux in formamide at 180°C for 24 hours.

  • Isolation : Acid-base extraction followed by recrystallization.

This method may yield 40–60% product, with byproducts including α,α′-dimethyldiphenethylamine analogs due to competing condensation .

Transamidation Reactions

Transamidation exchanges the amine moiety of an existing formamide with 1,1,2,2-tetramethylpropylamine. For example, N-methylformamide reacts with the target amine under catalytic conditions:

CH3NHCHO+R-NH2R-NHCHO+CH3NH2\text{CH}3\text{NHCHO} + \text{R-NH}2 \rightarrow \text{R-NHCHO} + \text{CH}3\text{NH}2

Catalysts : Titanium(IV) isopropoxide or enzymatic systems (e.g., lipases).
Conditions : 100–140°C, solvent-free or in toluene .
Yield : 30–50%, limited by equilibrium.

Comparative Analysis of Methods

MethodKey AdvantagesChallengesExpected Yield
AminolysisSimple, one-stepSteric hindrance reduces efficiency50–70%
Leuckart ReactionNo pre-formed amine requiredHigh temperatures, byproduct formation40–60%
Dehydration/HydrationLeverages stable intermediatesMulti-step, precursor availability20–40%
TransamidationMild conditionsLow conversion, equilibrium limitations30–50%

Steric and Kinetic Considerations

The 1,1,2,2-tetramethylpropyl group imposes significant steric hindrance, affecting:

  • Nucleophilicity : Reduced amine reactivity in aminolysis.

  • Transition States : Bulky groups slow bimolecular reactions (e.g., SN2 mechanisms).

  • Purification : High molecular weight and low volatility complicate distillation.

Strategies to mitigate these issues include:

  • High-Boiling Solvents : DMF or DMSO to enhance solubility.

  • Microwave Assistance : Accelerating reaction kinetics.

  • Catalytic Systems : Zeolites or mesoporous silica to pre-organize reactants.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(1,1,2,2-Tetramethylpropyl)formamide and its derivatives?

  • Methodological Answer : The synthesis of sterically hindered formamide derivatives often involves Friedel-Crafts alkylation or nitration under controlled conditions. For example, nitration of 1,4-bis(1,1,2,2-tetramethylpropyl)benzene derivatives requires multiple additions of nitrating agents (HNO₃/H₂SO₄) at room temperature, followed by purification via silica gel chromatography and recrystallization to isolate products (e.g., 2,5-dinitro derivatives) . Hydrogenation of nitro intermediates using palladium catalysts in ethanol at 50°C yields amino derivatives, which can be further functionalized to formamides .

Q. How can ¹H NMR spectroscopy resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : ¹H NMR is critical for distinguishing steric environments. For instance, tert-butyl groups in 1,4-bis(1,1,2,2-tetramethylpropyl)benzene derivatives show distinct singlet peaks at δ 0.93 ppm, while aromatic protons exhibit splitting patterns (e.g., doublets at δ 6.53–7.27 ppm) that confirm substitution positions. Dynamic NMR studies at varying temperatures can also reveal rotational barriers (ΔG‡ ≈ 38.9 kJ/mol) caused by bulky substituents .

Q. What are the key physicochemical properties of this compound analogs?

  • Methodological Answer : Thermodynamic data for related compounds, such as 1,4-bis(1,1,2,2-tetramethylpropyl)benzene, include a boiling point of 494.15 K and molecular weight of 176.30 g/mol . These properties guide solvent selection (e.g., dichloromethane for extraction) and reaction conditions (e.g., low temperatures to minimize steric hindrance during synthesis) .

Advanced Research Questions

Q. How do steric effects influence substitution reactions in highly branched formamide derivatives?

  • Methodological Answer : Steric hindrance from tetramethylpropyl groups limits substitution to mono- or di-derivatives, as seen in failed attempts to synthesize tri-substituted 1,3,5-tris(1,1,2,2-tetramethylpropyl)benzene. This is attributed to restricted access to reactive sites, necessitating alternative strategies like stepwise functionalization or use of directing groups .

Q. What mechanistic insights explain rotational isomerism in this compound derivatives?

  • Methodological Answer : Dynamic ¹H NMR reveals rotational barriers (ΔH‡ ≈ 35.2 kJ/mol, ΔS‡ ≈ -11.7 J/mol·K) for tert-butyl groups, favoring the Z-isomer (65% at 243 K) due to reduced steric clash compared to the E-isomer. Computational modeling (DFT) can complement experimental data to predict isomer ratios in related compounds .

Q. How can researchers reconcile contradictory data in synthetic yields for sterically hindered formamides?

  • Methodological Answer : Discrepancies in yields (e.g., 60% for 1,4-bis(1,1,2,2-tetramethylpropyl)benzene vs. 83% for simpler analogs) arise from competing side reactions (e.g., incomplete nitration). Optimization involves adjusting stoichiometry, reaction time (4 days for nitration), and purification protocols (column chromatography with toluene/cyclohexane) to isolate high-purity products .

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